2-{[1-(Benzenesulfonyl)piperidin-3-yl]methoxy}-6-methylpyridine
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Overview
Description
2-{[1-(Benzenesulfonyl)piperidin-3-yl]methoxy}-6-methylpyridine is a synthetic organic compound with the molecular formula C18H22N2O3S and a molecular weight of 346.45 g/mol This compound features a piperidine ring substituted with a benzenesulfonyl group and a methoxy group attached to a pyridine ring
Preparation Methods
The synthesis of 2-{[1-(Benzenesulfonyl)piperidin-3-yl]methoxy}-6-methylpyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions using reagents such as benzenesulfonyl chloride.
Attachment of the Methoxy Group: The methoxy group is attached to the piperidine ring through nucleophilic substitution reactions.
Formation of the Pyridine Ring: The pyridine ring is synthesized and then coupled with the piperidine derivative through cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-{[1-(Benzenesulfonyl)piperidin-3-yl]methoxy}-6-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and benzenesulfonyl groups.
Coupling Reactions: Cross-coupling reactions, such as Suzuki-Miyaura coupling, can be used to introduce additional functional groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium catalysts for coupling reactions), and specific temperature and pressure conditions.
Scientific Research Applications
2-{[1-(Benzenesulfonyl)piperidin-3-yl]methoxy}-6-methylpyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(Benzenesulfonyl)piperidin-3-yl]methoxy}-6-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group may play a role in binding to these targets, while the piperidine and pyridine rings contribute to the overall stability and reactivity of the compound. Detailed studies on its molecular pathways and targets are essential to fully understand its effects .
Comparison with Similar Compounds
Similar compounds to 2-{[1-(Benzenesulfonyl)piperidin-3-yl]methoxy}-6-methylpyridine include other piperidine derivatives and sulfonyl-containing compounds. Some examples are:
2-{[1-(Benzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyridine: Similar structure with a different substitution pattern on the piperidine ring.
2-{[1-(Benzenesulfonyl)piperidin-3-yl]ethoxy}-6-methylpyridine: Similar structure with an ethoxy group instead of a methoxy group.
2-{[1-(Benzenesulfonyl)piperidin-3-yl]methoxy}-5-methylpyridine: Similar structure with a different substitution pattern on the pyridine ring
These compounds share structural similarities but may exhibit different chemical and biological properties, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-[[1-(benzenesulfonyl)piperidin-3-yl]methoxy]-6-methylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-15-7-5-11-18(19-15)23-14-16-8-6-12-20(13-16)24(21,22)17-9-3-2-4-10-17/h2-5,7,9-11,16H,6,8,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQXHHVLWIYTGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCN(C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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